6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a triazolo[1,5-a]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Another method includes the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, considering factors such as reaction efficiency, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions and lead tetraacetate for oxidation reactions . The conditions typically involve controlled temperatures and the use of solvents such as acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of the triazolopyridine core.
Scientific Research Applications
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting specific biological pathways, such as JAK1 and JAK2 inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer properties.
Material Science: It is utilized in the design of efficient light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions lead to the modulation of various biological processes, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- [1,2,4]Triazolo[1,5-a]pyrimidine
- Imidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Biological Activity
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. Its unique structure, characterized by the presence of both bromine and iodine atoms, enhances its reactivity and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its pharmacological implications.
- Molecular Formula : CHBrIN
- Molecular Weight : Approximately 323.92 g/mol
The dual halogenation of this compound contributes to its significant reactivity, making it a valuable candidate in medicinal chemistry and drug discovery.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The halogen atoms enhance binding affinity and selectivity towards these targets, enabling the compound to inhibit various enzymatic activities. Notably, it has shown promise in inhibiting cytochrome P450 enzymes (e.g., CYP1A2), which are essential in drug metabolism .
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activities. For example:
- TGF-β Type I Receptor Kinase Inhibition : A study demonstrated that a related compound inhibited TGF-β receptor kinase (ALK5) with an IC50 value of 0.013 μM, indicating strong potential as an anticancer agent .
- RORγt Inhibition : Another derivative was identified as a potent inverse agonist for RORγt, a transcription factor linked to psoriasis and other inflammatory conditions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazolopyridines are known for their antibacterial and antifungal activities. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against various pathogens .
Case Studies
Synthesis Methods
Several synthesis methods for this compound have been developed:
Properties
Molecular Formula |
C6H3BrIN3 |
---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H |
InChI Key |
CMAJSSHNFYUEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.